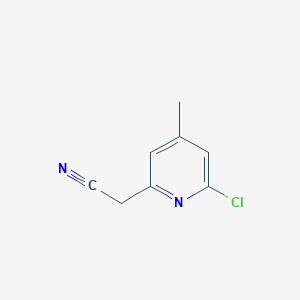

2-(6-Chloro-4-methylpyridin-2-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloro-4-methylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-4-7(2-3-10)11-8(9)5-6/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAAPRIDVCZBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227577-98-1 | |

| Record name | 2-(6-chloro-4-methylpyridin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Scalable manufacturing process for 2-(6-Chloro-4-methylpyridin-2-yl)acetonitrile

An Application Note and Scalable Manufacturing Protocol for 2-(6-Chloro-4-methylpyridin-2-yl)acetonitrile

Abstract

This document provides a detailed guide for the synthesis and scalable manufacturing of this compound, a key intermediate in the development of pharmaceutical and agrochemical compounds. We present two primary synthetic routes, beginning from the common precursor 2,6-dichloro-4-methylpyridine. The first protocol details a laboratory-scale synthesis utilizing the potent nucleophile generated from n-butyllithium and acetonitrile, which offers high reactivity under cryogenic conditions. The second protocol outlines a more industrially viable approach using sodium cyanide in a polar aprotic solvent, designed for improved safety, cost-effectiveness, and scalability. This guide explains the underlying chemical principles, provides step-by-step protocols, discusses critical process parameters for scaling, and outlines necessary safety and handling procedures.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and crop science. The development of a robust, scalable, and economically viable manufacturing process is paramount for its transition from a research chemical to a commercial intermediate.

The primary strategic consideration for the synthesis is the regioselective introduction of a cyanomethyl group (-CH₂CN) onto the 2,6-dichloro-4-methylpyridine backbone. The two chlorine atoms on the pyridine ring exhibit differential reactivity, which can be exploited to achieve selective substitution at the C2 position. This guide focuses on the nucleophilic substitution reaction as the key transformation step.

The overall synthetic workflow is depicted below. It begins with the readily available or synthesizable starting material, 2,6-dichloro-4-methylpyridine, and proceeds to the target molecule via a critical cyanation step.

Caption: Overall Synthetic Workflow.

Synthesis of Starting Material: 2,6-Dichloro-4-methylpyridine

2,6-dichloro-4-methylpyridine is a known compound and can be procured from various chemical suppliers.[1][2] For large-scale manufacturing where vertical integration is desired, it can be synthesized from 4-methylpyridine (γ-picoline) via high-temperature chlorination. This process typically involves reacting vaporized pyridine derivatives with chlorine gas.[3][4] While the specific conditions for 4-methylpyridine may require optimization, published methods for the chlorination of pyridine provide a strong foundation for process development.[3]

The Core Directive: Selective Cyanomethylation

The central challenge is the selective displacement of the chlorine atom at the C2 position, leaving the C6 chlorine intact. We present two protocols tailored for different scales of operation.

Protocol A: Acetonitrile Anion Method (High Reactivity, Lab-Scale)

This method is adapted from a procedure for a similar, non-methylated analogue and relies on the generation of a highly reactive carbanion.[5] The deprotonation of acetonitrile (pKa ≈ 31 in DMSO) requires a very strong, non-nucleophilic base like n-butyllithium (n-BuLi). The resulting lithiated acetonitrile anion is a potent nucleophile that can readily displace the chloro group.

Causality and Rationale:

-

Strong Base: n-BuLi is necessary to generate a sufficient concentration of the acetonitrile anion for the reaction to proceed.

-

Cryogenic Temperature (-78°C): This temperature is critical for several reasons:

-

It prevents side reactions, such as the self-condensation of acetonitrile.

-

It ensures the stability of the highly reactive n-BuLi and the lithiated intermediate.

-

It helps control the exothermic nature of the initial deprotonation and the subsequent nucleophilic attack.

-

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation without reacting with the strong base or the anion.

Scalability Challenges: The use of n-BuLi and cryogenic temperatures presents significant hurdles for large-scale industrial production. The high cost of n-BuLi, its pyrophoric nature requiring specialized handling, and the substantial energy expenditure for maintaining -78°C make this protocol less favorable for manufacturing.

Protocol B: Cyanide Salt Method (Scalable, Industrial Focus)

This protocol represents a more practical approach for scalable manufacturing. It employs an alkali metal cyanide, such as sodium cyanide (NaCN), as the nucleophilic source. While the cyanide ion (CN⁻) is a weaker nucleophile than the acetonitrile anion, its reactivity can be enhanced by using a suitable solvent and temperature.

Causality and Rationale:

-

Cyanide Source: Sodium or potassium cyanide are inexpensive, readily available, and effective sources of the cyanide nucleophile.[6]

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended. DMSO effectively solvates the sodium cation, leaving a relatively "naked" and more reactive cyanide anion. It also has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

-

Temperature: Moderate heating (e.g., 80-120°C) is typically required to drive the reaction to completion with the less reactive cyanide salt. This temperature range is easily and efficiently achieved in standard industrial reactors.

-

Safety and Cost: This method avoids pyrophoric reagents and cryogenic conditions, significantly improving the process safety profile and reducing operational costs. The primary hazard is the toxicity of the cyanide salt, which can be managed with established industrial hygiene and engineering controls.

Caption: Decision matrix for protocol selection.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Extreme caution must be exercised when handling n-butyllithium (pyrophoric) and sodium cyanide (highly toxic). A quench solution for cyanide (e.g., bleach) should be readily available.

Protocol A: this compound via Acetonitrile Anion

Materials:

-

2,6-Dichloro-4-methylpyridine

-

Acetonitrile (anhydrous)

-

n-Butyllithium (1.6 M in hexanes)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Anion Formation: Under a nitrogen atmosphere, add anhydrous THF to the flask, followed by anhydrous acetonitrile (1.2 equivalents). Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour.[5]

-

Nucleophilic Substitution: Dissolve 2,6-dichloro-4-methylpyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold anion solution.

-

Maintain the reaction at -78°C and monitor its progress by thin-layer chromatography (TLC) or HPLC. Stir for an additional 2-3 hours after the addition is complete.

-

Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous NH₄Cl solution while the mixture is still cold.

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol B: this compound via Cyanide Salt

Materials:

-

2,6-Dichloro-4-methylpyridine

-

Sodium cyanide (NaCN, finely powdered and dried)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.

-

Reaction Mixture: Under a nitrogen atmosphere, charge the flask with 2,6-dichloro-4-methylpyridine (1.0 equivalent), sodium cyanide (1.5 equivalents), and anhydrous DMSO.

-

Heating: Heat the stirred mixture to 100°C. The reaction is typically heterogeneous.[6]

-

Monitoring: Monitor the reaction progress by HPLC, observing the consumption of the starting material. The reaction may take several hours (e.g., 8-24 hours).

-

Quenching and Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a larger volume of cold water with vigorous stirring. This will precipitate the product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous slurry multiple times with ethyl acetate or another suitable organic solvent.

-

Combine the organic layers, wash thoroughly with water (to remove residual DMSO) and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the final product with high purity, avoiding the need for chromatography.

Data Summary and Comparison

| Parameter | Protocol A: Acetonitrile Anion | Protocol B: Cyanide Salt |

| Key Reagents | n-Butyllithium, Acetonitrile | Sodium Cyanide |

| Solvent | Tetrahydrofuran (THF) | Dimethyl Sulfoxide (DMSO) |

| Temperature | -78°C | 80 - 120°C |

| Pressure | Atmospheric | Atmospheric |

| Typical Yield | Moderate to High (lab scale) | Moderate to High (scalable) |

| Purification | Column Chromatography | Recrystallization |

| Scalability | Poor | Excellent |

| Safety Concerns | Pyrophoric n-BuLi, Cryogenic fluids | Highly toxic NaCN, High temps |

| Cost Profile | High | Low to Moderate |

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of the substitution.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to track reaction progress.

-

Melting Point: To assess the purity of the crystalline solid product.

Conclusion

The synthesis of this compound can be successfully achieved via nucleophilic substitution on 2,6-dichloro-4-methylpyridine. While the acetonitrile anion method (Protocol A) offers a rapid, high-yield route for laboratory and discovery chemistry scales, its reliance on hazardous reagents and cryogenic conditions makes it unsuitable for large-scale manufacturing. The cyanide salt method (Protocol B) is the recommended pathway for scalable production. It utilizes cheaper, more manageable reagents and operates under conditions that are readily implemented in standard chemical manufacturing plants. The key to successful scaling of Protocol B lies in optimizing reaction time, ensuring efficient workup to remove the DMSO solvent, and developing a robust crystallization procedure to achieve high purity without resorting to chromatography.

References

A comprehensive list of references will be compiled based on the sources used to develop these protocols.

Sources

- 1. 39621-00-6|2,6-Dichloro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 2. 2,6-dichloro-4-methylpyridine | 39621-00-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]

- 4. 2-chloro pyridine preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 5. echemi.com [echemi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2-(6-Chloro-4-methylpyridin-2-yl)acetonitrile

This guide provides an in-depth ¹H NMR characterization of 2-(6-chloro-4-methylpyridin-2-yl)acetonitrile, a versatile heterocyclic building block crucial in the synthesis of various pharmaceutical and agrochemical compounds.[1] We will dissect its unique spectral signature and objectively compare it against structurally related alternatives to provide researchers, scientists, and drug development professionals with a definitive guide for structural verification and analysis. Our approach emphasizes the causality behind spectral features, grounded in fundamental principles of nuclear magnetic resonance spectroscopy.

¹H NMR Profile of this compound

The substitution pattern on the pyridine ring of this compound creates a distinct and unambiguous ¹H NMR spectrum. The molecule features three key proton environments: two aromatic protons on the pyridine ring, a methylene group, and a methyl group.

The electron-withdrawing nature of the chlorine atom at the 6-position and the nitrile group, combined with the electron-donating effect of the methyl group at the 4-position, dictates the precise chemical shifts of the ring protons. The methylene protons are deshielded by the adjacent electron-withdrawing pyridine ring and nitrile group.

Figure 1. Structure of this compound with proton labels.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The following table summarizes the predicted ¹H NMR spectral data for the target compound. These predictions are derived from established substituent effects on aromatic systems and data from analogous structures.[2][3]

| Label | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hₐ | H-3 | ~ 7.25 | Singlet (s) | 1H | - |

| Hₑ | H-5 | ~ 7.10 | Singlet (s) | 1H | - |

| Hc | -CH₂CN | ~ 3.85 | Singlet (s) | 2H | - |

| Hd | -CH₃ | ~ 2.40 | Singlet (s) | 3H | - |

Rationale for Assignments:

-

Aromatic Protons (Hₐ, Hₑ): The two protons on the pyridine ring are in different electronic environments. H-3 is adjacent to the electron-withdrawing acetonitrile-substituted carbon, while H-5 is adjacent to the chloro-substituted carbon. Both appear as singlets due to the lack of adjacent protons for coupling. The precise shifts are influenced by the combined electronic effects of all substituents.

-

Methylene Protons (Hc): The -CH₂- protons are adjacent to both the aromatic ring and the cyano group, causing a significant downfield shift to the ~3.85 ppm region.

-

Methyl Protons (Hd): The methyl group attached to the pyridine ring is expected to resonate at a typical benzylic-like position, around ~2.40 ppm.

Standard Protocol for ¹H NMR Data Acquisition

To ensure data integrity and reproducibility, a standardized acquisition protocol is essential. The following workflow is recommended for the characterization of this compound and its analogues.

Figure 2. Standardized workflow for acquiring high-quality ¹H NMR spectra.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with analyte signals.[4][5]

-

Add 1-2 µL of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Insert the sample, lock onto the deuterium signal of the CDCl₃, and shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Acquire the spectrum using a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate all distinct signals and normalize the integration values.

-

Identify peak multiplicities (singlet, doublet, etc.) and measure any coupling constants (J-values) in Hertz.

-

Comparative Analysis with Structural Alternatives

To fully appreciate the ¹H NMR signature of this compound, it is instructive to compare it with compounds where key functional groups are absent. We will examine 2-Chloro-4-methylpyridine and (6-Chloro-pyridin-2-yl)-acetonitrile .

Alternative 1: 2-Chloro-4-methylpyridine

This compound lacks the cyanomethyl group at the 2-position, allowing for a direct assessment of this substituent's electronic impact on the pyridine ring.

Figure 3. Structure of 2-Chloro-4-methylpyridine.[6]

¹H NMR Data (CDCl₃) [6]

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | ~ 8.15 | Doublet (d) |

| H-3 | ~ 7.10 | Singlet (s) |

| H-5 | ~ 6.95 | Doublet (d) |

| -CH₃ | ~ 2.35 | Singlet (s) |

Alternative 2: (6-Chloro-pyridin-2-yl)-acetonitrile

This analogue lacks the methyl group at the 4-position, isolating the electronic contribution of this alkyl substituent.

Figure 4. Structure of (6-Chloro-pyridin-2-yl)-acetonitrile.[7]

¹H NMR Data (CDCl₃)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~ 7.70 | Triplet (t) |

| H-3 | ~ 7.45 | Doublet (d) |

| H-5 | ~ 7.30 | Doublet (d) |

| -CH₂CN | ~ 3.80 | Singlet (s) |

Head-to-Head Spectral Comparison

This table directly contrasts the chemical shifts of the protons on the pyridine ring and the methylene group, highlighting the influence of each substituent.

| Compound | H-3 Shift (ppm) | H-5 Shift (ppm) | -CH₂CN Shift (ppm) | -CH₃ Shift (ppm) |

| Target: this compound | ~ 7.25 | ~ 7.10 | ~ 3.85 | ~ 2.40 |

| Alternative 1: 2-Chloro-4-methylpyridine | ~ 7.10 | ~ 6.95 | - | ~ 2.35 |

| Alternative 2: (6-Chloro-pyridin-2-yl)-acetonitrile | ~ 7.45 | ~ 7.30 | ~ 3.80 | - |

Discussion of Comparative Data:

-

Effect of the -CH₂CN Group: Comparing the target molecule to 2-Chloro-4-methylpyridine , the introduction of the cyanomethyl group at the 2-position causes a downfield shift in the adjacent H-3 proton (from ~7.10 to ~7.25 ppm) and the H-5 proton (from ~6.95 to ~7.10 ppm). This is consistent with the electron-withdrawing nature of this substituent, which deshields the nearby aromatic protons.

-

Effect of the -CH₃ Group: Comparing the target molecule to (6-Chloro-pyridin-2-yl)-acetonitrile , adding the electron-donating methyl group at the 4-position causes a noticeable upfield shift for all ring protons. The H-3 proton shifts from ~7.45 ppm to ~7.25 ppm, and the H-5 proton shifts from ~7.30 ppm to ~7.10 ppm. This shielding effect is a classic example of an electron-donating group increasing the electron density on the aromatic ring.[3]

Conclusion

The ¹H NMR spectrum of this compound is characterized by four distinct singlets, providing a clear and easily interpretable fingerprint for structural confirmation. Through objective comparison with judiciously chosen structural analogues, we have demonstrated the predictable and rational influence of the cyanomethyl and methyl substituents on the chemical shifts of the pyridine ring protons. This guide provides a robust framework for the confident identification and characterization of this important synthetic intermediate, underscoring the power of ¹H NMR spectroscopy as a primary tool in chemical research and development.

References

-

PubChem . 2-Chloro-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

MDPI . Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Available at: [Link]

-

MDPI . Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides and Conjugated Cationic Acids in Acetonitrile. Available at: [Link]

-

University of Colorado Boulder . The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Department of Chemistry and Biochemistry. Available at: [Link]

-

University of Wisconsin-Madison . NMR Chemical Shifts. Department of Chemistry. Available at: [Link]

-

KGROUP . NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

PubChem . This compound. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry . Supporting Information for A Stereocontrolled Synthesis of the C9-C19 Subunit of (+)-Peloruside A. Organic & Biomolecular Chemistry. Available at: [Link]

-

ACS Publications . NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Biological Magnetic Resonance Bank . Acetonitrile at BMRB. University of Wisconsin-Madison. Available at: [Link]

-

The Royal Society of Chemistry . Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

ACS Publications . NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

Organic Syntheses . chloroacetonitrile. Available at: [Link]

-

Carl ROTH . NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link]

-

ResearchGate . 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Available at: [Link]

-

PMC . A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Center for Biotechnology Information. Available at: [Link]

-

Asian Journal of Chemistry . Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]

-

PMC . Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. National Center for Biotechnology Information. Available at: [Link]

-

Repositorio UCHILE . Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Available at: [Link]

-

Springer . Computational and infrared spectroscopic investigations of N-substituted carbazoles. Available at: [Link]

Sources

Distinguishing 2-(6-Chloro-4-methylpyridin-2-yl)acetonitrile from structural isomers

An Application Scientist's Guide to the Structural Elucidation of 2-(6-Chloro-4-methylpyridin-2-yl)acetonitrile and its Positional Isomers

In the synthesis of complex molecules for pharmaceutical and agrochemical applications, the precise arrangement of substituents on an aromatic core is paramount. The biological activity of a compound can be profoundly altered by the migration of a single functional group, transforming a potent therapeutic agent into an inert substance or, worse, a toxic one. This guide addresses the critical analytical challenge of distinguishing this compound, a key synthetic intermediate, from its principal structural isomers.

The presence of these isomers, often arising from non-selective synthetic steps, can complicate reaction pathways, reduce yields, and introduce impurities that are difficult to remove in downstream processes. Therefore, robust, validated analytical methods for their unambiguous identification and quantification are not merely a matter of quality control but a fundamental requirement for efficient and safe process development.

This document provides a detailed comparison of spectroscopic and chromatographic techniques, grounded in the fundamental principles of chemical analysis. We will explore how the subtle electronic and steric differences between these isomers can be amplified and exploited to achieve confident structural assignment. The protocols and data presented herein are designed to equip researchers, analytical chemists, and process development scientists with the tools to tackle this common but critical challenge.

Chapter 1: Structural Overview of Key Isomers

The primary isomers of concern are those where the chloro and methyl groups occupy different positions on the pyridine ring, while the acetonitrile moiety remains at the 2-position. These are the most likely byproducts in many common synthetic routes.

Figure 1: Target Compound and Key Structural Isomers

A comparison of the target compound with its common positional isomers.

Chapter 2: Spectroscopic Differentiation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides direct insight into the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Fingerprint of Substitution Patterns

The key to distinguishing these isomers lies in the aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm). The number of protons, their chemical shifts, and their coupling patterns are uniquely dictated by the substituent arrangement.

-

Causality: The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring deshields adjacent protons, shifting them downfield. Conversely, the electron-donating methyl group shields nearby protons, shifting them upfield. The coupling (J-coupling) between protons, observed as splitting of signals, occurs through bonds, and its magnitude depends on the number of bonds separating the protons (ortho > meta > para).

-

Target Compound & Isomer A: Both compounds will show two singlets in the aromatic region, as the two pyridine protons are separated by four bonds (para- and meta-positions, respectively) resulting in negligible or very small coupling. However, the chemical shifts will differ due to the swapped electronic influences of the chloro and methyl groups.

-

Isomer B & Isomer C: These isomers each have two adjacent (ortho) protons on the pyridine ring. This will result in two doublets in the aromatic region, with a characteristic ortho coupling constant (typically 7-9 Hz), making them readily distinguishable from the Target and Isomer A.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns (in CDCl₃)

| Compound | Ar-H Signals | Ar-H Multiplicity | -CH₃ Signal (ppm) | -CH₂CN Signal (ppm) |

| Target | ~7.2 (H-5), ~7.0 (H-3) | 2 x Singlet | ~2.4 | ~3.8 |

| Isomer A | ~7.3 (H-5), ~7.1 (H-3) | 2 x Singlet | ~2.6 | ~3.9 |

| Isomer B | ~8.5 (H-6), ~7.3 (H-3) | 2 x Doublet (J ≈ 2 Hz) | ~2.5 | ~3.8 |

| Isomer C | ~8.4 (H-6), ~7.4 (H-5) | 2 x Doublet (J ≈ 5 Hz) | ~2.5 | ~4.0 |

Note: These are estimated values. Actual chemical shifts may vary based on solvent and concentration.

¹³C NMR Spectroscopy: Unambiguous Carbon Skeleton Mapping

¹³C NMR provides complementary information, confirming the substitution pattern by revealing the chemical environment of each carbon atom. The number of unique carbon signals and their chemical shifts provides a definitive fingerprint.[1][2]

-

Causality: The chemical shift of each carbon in the pyridine ring is influenced by the attached substituents. Carbons directly bonded to the electronegative chlorine or nitrogen atoms will be significantly downfield. The nitrile carbon (-C≡N) has a characteristic shift around 117-122 ppm, while the acetonitrile methylene carbon (-CH₂CN) appears further upfield.[3][4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Compound | Pyridine C Signals | Pyridine C-Cl | Pyridine C-CH₂ | -CH₃ | -CH₂CN | -CN |

| Target | 5 | ~152 | ~160 | ~21 | ~25 | ~118 |

| Isomer A | 5 | ~161 | ~151 | ~24 | ~25 | ~118 |

| Isomer B | 6 | ~130 | ~158 | ~18 | ~26 | ~118 |

| Isomer C | 6 | ~132 | ~159 | ~19 | ~28 | ~118 |

Chapter 3: Mass Spectrometry (MS) Analysis

While all isomers share the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The primary distinguishing power of MS for isomers lies in their fragmentation patterns upon ionization (e.g., Electron Ionization - EI).[6][7]

-

Causality: The fragmentation of the molecular ion is not random; it follows predictable pathways to form more stable fragment ions. The position of the substituents can influence these pathways. For instance, fragmentation involving the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•) is common. The proximity of the acetonitrile side chain to other groups may enable specific rearrangement reactions, leading to unique fragment ions for a particular isomer.[7][8]

Table 3: Predicted Key Fragments in EI-Mass Spectrometry

| Compound | Molecular Ion (M⁺) | [M-Cl]⁺ | [M-CH₃]⁺ | Other Key Fragments |

| All Isomers | 166/168 (3:1 ratio) | 131 | 151/153 | Fragments from pyridine ring cleavage |

Distinguishing isomers by MS often relies on tandem MS (MS/MS), where the molecular ion is isolated and fragmented. The relative abundances of the resulting daughter ions can provide a more distinct fingerprint for each isomer.

Chapter 4: Chromatographic Separation

Chromatography physically separates the isomers in a mixture, allowing for their individual detection and quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the thermal stability and volatility of the compounds.

-

Causality: Separation is achieved by exploiting subtle differences in the isomers' physical properties, primarily their polarity. The overall dipole moment of the molecule, determined by the vector sum of the bond dipoles of the substituents, will vary for each isomer. This difference in polarity dictates the strength of interaction with the stationary phase of the chromatography column.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for isomer separation.[11][12]

-

Methodology: Reversed-phase HPLC, using a nonpolar stationary phase (like C18 or Phenyl-Hexyl) and a polar mobile phase (typically acetonitrile/water or methanol/water), is the most common approach. Isomers with slightly higher polarity will have less affinity for the stationary phase and elute earlier.

-

Expert Insight: A Phenyl-Hexyl column is often a superior choice for separating aromatic isomers. The phenyl groups in the stationary phase can engage in π-π interactions with the pyridine ring of the analytes, providing an additional separation mechanism beyond simple hydrophobicity, which can significantly enhance resolution.

Gas Chromatography (GC)

GC is an excellent choice for these compounds due to their likely volatility and thermal stability.

-

Methodology: A capillary GC column with a mid-to-high polarity stationary phase (e.g., one containing cyanopropyl or polyethylene glycol functionalities) is recommended. The separation is based on both the boiling point and the specific interactions with the stationary phase.

-

Trustworthiness: Coupling GC with a Mass Spectrometer (GC-MS) is the gold standard. This provides two orthogonal pieces of data for each separated peak: its retention time (from GC) and its mass spectrum (from MS), enabling highly confident peak identification and purity assessment.

Chapter 5: Experimental Protocols

The following are generalized protocols. They should be optimized and validated for specific instrumentation and analytical requirements.

Protocol 1: NMR Analysis

Workflow for NMR Analysis

A standard workflow for preparing and analyzing samples by NMR spectroscopy.

-

Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a spectrometer operating at a proton frequency of at least 400 MHz.

-

¹H NMR Parameters: Use a 30° pulse width, a relaxation delay of 2 seconds, and acquire 16 scans.

-

¹³C NMR Parameters: Use a 45° pulse width, a relaxation delay of 2 seconds, and acquire 1024 scans.

-

Data Processing: Process the raw data using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Protocol 2: GC-MS Analysis

Workflow for GC-MS Analysis

A standard workflow for preparing and analyzing samples by GC-MS.

-

Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC system equipped with a polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-WAX or equivalent) and a mass selective detector.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.

-

Injection Volume: 1 µL with a 50:1 split ratio.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify peaks corresponding to the isomers. Compare their retention times and fragmentation patterns against a qualified reference standard of this compound.

Conclusion

Distinguishing this compound from its structural isomers is a readily achievable task with modern analytical instrumentation.

-

For Unambiguous Structural Confirmation: ¹H and ¹³C NMR spectroscopy are the definitive methods. The distinct patterns in the aromatic region of the ¹H spectrum and the unique set of signals in the ¹³C spectrum provide conclusive evidence of the substituent arrangement.

-

For Routine Purity Analysis and Quantification: GC-MS is the most efficient and robust method. It combines physical separation with mass-based identification, making it ideal for monitoring reaction progress and quantifying isomeric impurities in final products.

A multi-technique approach, leveraging the strengths of both NMR for initial structural elucidation and chromatography for routine separation and quantification, provides the highest level of confidence and is strongly recommended in regulated drug development environments.

References

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Online] Available at: [Link]

-

Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Online] Available at: [Link]

-

Lavorato, D. J. (1999). Hydrogen Shift Isomers of Pyridine and other N-Heterocycles: A Tandem Mass Spectrometry Study. McMaster University. [Online] Available at: [Link]

-

American Chemical Society. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. [Online] Available at: [Link]

-

Perez, M. A., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Molecules. [Online] Available at: [Link]

-

HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Online] Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Online] Available at: [Link]

-

Bernstein, H. J., & Pople, J. A. (1957). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Online] Available at: [Link]

-

Becerra-Figueroa, L. G., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ChemistrySelect. [Online] Available at: [Link]

-

Castellano, S., & Kostelnik, R. (1967). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. [Online] Available at: [Link]

-

PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

-

Biological Magnetic Resonance Bank. Acetonitrile at BMRB. [Online] Available at: [Link]

-

NMRShiftDB. acetonitrile-d3. [Online] Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. bmse000826 Acetonitrile at BMRB [bmrb.io]

- 4. Acetonitrile (75-05-8) 13C NMR spectrum [chemicalbook.com]

- 5. nmrs.io [nmrs.io]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 9. helixchrom.com [helixchrom.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 12. helixchrom.com [helixchrom.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.